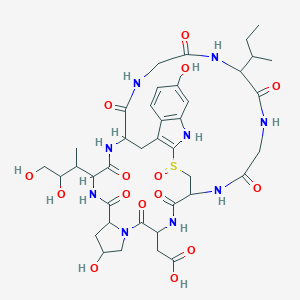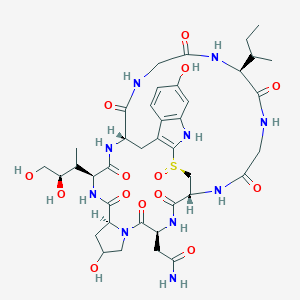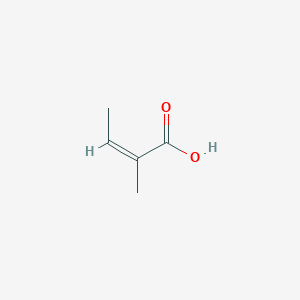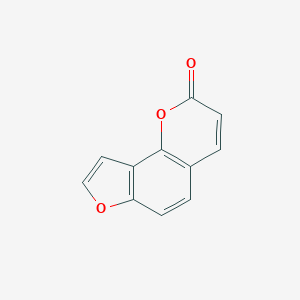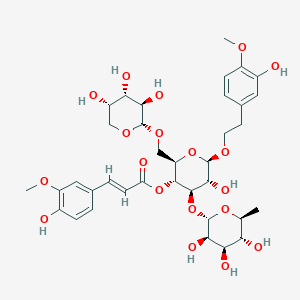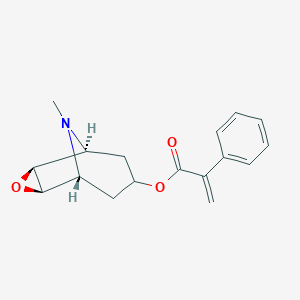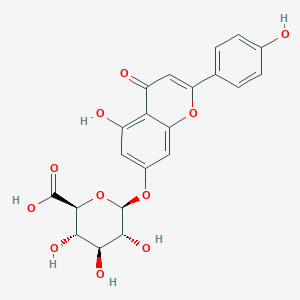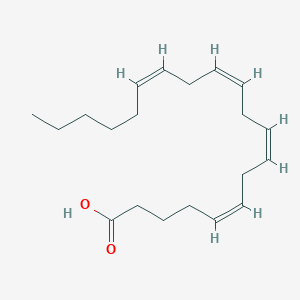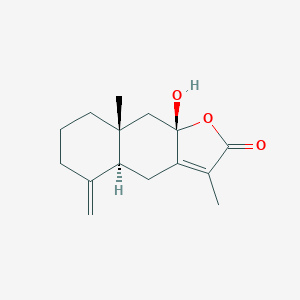
アトラクチレノライドIII
概要
説明
アトラクチレノリド III は、伝統的な漢方薬であるオオバナオケラ(Atractylodes macrocephala Koidz)の根茎に由来する天然のセスキテルペンラクトンです . この化合物は、抗炎症、抗癌、神経保護作用など、多様な薬理作用で知られています .
2. 製法
合成経路と反応条件: アトラクチレノリド III は、シトクロム P450 酵素(CYP450)または生体模倣鉄ポルフィリン錯体を用いたアトラクチレノリド II の酸化によって合成できます . 反応条件は一般的に、鉄(IV)オキソポルフィリン p カチオンラジカル錯体、[(tmp+ c)FeIV(O)]+ を用いて酸素化プロセスを促進します .
工業的製造方法: アトラクチレノリド III の工業的製造は、主にオオバナオケラ(Atractylodes macrocephala Koidz)の根茎からの抽出と精製を伴います。 このプロセスには、乾燥、粉砕、溶媒抽出が含まれ、その後、クロマトグラフィー技術によって化合物を単離および精製します .
反応の種類:
酸化: アトラクチレノリド III は、主にシトクロム P450 酵素によって促進される酸化反応を起こします.
還元: あまり一般的ではありませんが、特定の条件下では還元反応が起こる可能性もあります。
置換: アトラクチレノリド III は、特に求核剤の存在下で置換反応に参加できます。
一般的な試薬と条件:
酸化: 鉄(IV)オキソポルフィリン p カチオンラジカル錯体、[(tmp+ c)FeIV(O)]+.
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの一般的な還元剤。
置換: 穏やかな条件下でのアミンやチオールなどの求核剤。
生成される主な生成物:
酸化: ヒドロキシ化誘導体の生成.
還元: 還元されたラクトン誘導体の生成。
置換: 置換されたラクトン誘導体の生成。
科学的研究の応用
化学: 他の生物活性化合物の合成のための前駆体として使用されます。
生物学: 免疫応答や細胞シグナル伝達経路の調節における役割について調査されています。
産業: 医薬品や栄養補助食品の開発における潜在的な用途があります。
作用機序
アトラクチレノリド III は、複数の分子標的と経路を通じてその効果を発揮します :
6. 類似の化合物との比較
アトラクチレノリド III は、アトラクチレノリド I とアトラクチレノリド II を含むラクトン化合物のクラスに属しています . 3 つの化合物はすべて類似の薬理作用を共有していますが、アトラクチレノリド III は特に強力な抗炎症作用と神経保護作用で注目されています .
類似の化合物:
アトラクチレノリド I: 抗炎症作用と抗癌作用で知られています.
アトラクチレノリド II: 主に抗癌作用で認識されています.
生化学分析
Biochemical Properties
Atractylenolide III interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It is known to be oxygenated during systemic metabolism mainly by cytochrome P450 enzymes (CYP450s), iron-containing porphyrin-based oxygenases .
Cellular Effects
Atractylenolide III has been found to have a diverse array of effects on various types of cells and cellular processes . It can protect multiple organs by modulating oxidative stress, attenuating the inflammatory response, activating anti-apoptotic signaling pathways, and inhibiting cell apoptosis . These protective effects extend to the heart, liver, lung, kidney, stomach, intestine, and nervous system .
Molecular Mechanism
The molecular mechanism of Atractylenolide III involves its influence on various signaling pathways. The anti-cancer activity of Atractylenolide III can be attributed to its influence on the JAK2/STAT3 signaling pathway . Additionally, the TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways primarily mediate the anti-inflammatory effects of Atractylenolide III .
Temporal Effects in Laboratory Settings
Atractylenolide III is rapidly absorbed but slowly metabolized . Over time, the oxygenated form of Atractylenolide III is maintained at higher levels than the original form of Atractylenolide III in rat plasma samples .
Dosage Effects in Animal Models
The effects of Atractylenolide III vary with different dosages in animal models
Metabolic Pathways
Atractylenolide III is involved in various metabolic pathways. In a cytochrome P450 (CYP450)-mimetic oxidation model, atractylenolide-II is oxidized to Atractylenolide III, and Atractylenolide III is converted to atractylenolide-I via dehydration .
準備方法
Synthetic Routes and Reaction Conditions: Atractylenolide III can be synthesized through the oxidation of atractylenolide II using cytochrome P450 enzymes (CYP450s) or biomimetic iron-porphyrin complexes . The reaction conditions typically involve the use of iron(IV)-oxo porphyrin p-cation radical complex, [(tmp+ c)FeIV(O)]+, which facilitates the oxygenation process .
Industrial Production Methods: Industrial production of atractylenolide III primarily involves the extraction and purification from the rhizome of Atractylodes macrocephala Koidz. The process includes drying, grinding, and solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Types of Reactions:
Oxidation: Atractylenolide III undergoes oxidation reactions, primarily facilitated by cytochrome P450 enzymes.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Atractylenolide III can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Iron(IV)-oxo porphyrin p-cation radical complex, [(tmp+ c)FeIV(O)]+.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced lactone derivatives.
Substitution: Formation of substituted lactone derivatives.
類似化合物との比較
Atractylenolide I: Known for its anti-inflammatory and anti-cancer activities.
Atractylenolide II: Primarily recognized for its anti-cancer properties.
特性
IUPAC Name |
(4aS,8aR,9aS)-9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h11,17H,1,4-8H2,2-3H3/t11-,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMORZZOJSDNRQ-GLQYFDAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@]2(OC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223308 | |
| Record name | Atractylenolide III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In methanol, 1 mg/mL, clear, colorless | |
| Record name | Atractylenolide III | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder or crystals | |
CAS No. |
73030-71-4 | |
| Record name | Atractylenolide III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73030-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atractylenolide III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073030714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atractylenolide III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Atractylenolide III | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Atractylenolide III (ATL-III) exhibits its effects through interactions with various cellular targets and signaling pathways. Some key interactions and downstream effects include:
- Bax/Bcl-2 pathway: ATL-III has been shown to promote apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic protein Bcl-2. [, ]
- NLRP3 inflammasome: ATL-III demonstrates anti-inflammatory effects by suppressing the activation of the NLRP3 inflammasome, leading to a reduction in the production of inflammatory cytokines like IL-1β and TNF-α. []
- Sonic Hedgehog (Shh) pathway: ATL-III promotes chondrogenic differentiation in mesenchymal stem cells by activating the Shh pathway, which leads to increased expression of chondrogenic markers like collagen II and aggrecan. []
- AMP-activated protein kinase (AMPK) pathway: ATL-III can activate the AMPK signaling pathway, which plays a crucial role in regulating energy metabolism and has been linked to its beneficial effects in models of obesity, type 2 diabetes, and ulcerative colitis. [, , ]
- PI3K/Akt/mTOR pathway: ATL-III has been shown to modulate the PI3K/Akt/mTOR pathway, impacting cell survival, proliferation, and autophagy. This pathway is implicated in its protective effects against muscle wasting and isoflurane-induced neuronal injury. [, , ]
ANone: Atractylenolide III is a sesquiterpene lactone with the following structural characteristics:
- Molecular Formula: C15H20O3 [, , ]
- Molecular Weight: 248.32 g/mol [, ]
- Spectroscopic data: Confirmation of its structure is achieved through techniques like Mass Spectrometry (MS), Ultraviolet-visible Spectroscopy (UV), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance Spectroscopy (NMR). [, , ]
- Solubility: Atractylenolide III exhibits limited solubility in water but dissolves better in organic solvents like hexane, ethyl acetate, diethyl ether, and ethanol. The solubility generally increases with temperature. [] This information is valuable for developing formulations with improved bioavailability.
ANone: Atractylenolide III is a natural product and not a catalyst. The research focuses on its biological activity and therapeutic potential rather than catalytic properties.
ANone: Yes, computational chemistry plays a role in understanding the interactions of Atractylenolide III with its targets:
- Molecular docking: This technique has been used to predict the binding affinity of ATL-III to key proteins involved in the endoplasmic reticulum stress pathway, like GRP78 and PERK. [] It helps visualize potential interactions at the molecular level and guides further experimental validation.
- Computer-aided design (CAD): This approach was used to identify potential target receptors for ATL-III, revealing AdipoR1 and adiponectin receptor 2 as possible binding partners. [] This information contributes to understanding the mechanisms of action of ATL-III in treating NAFLD.
- Hydroxyl group at the 8-position: Research on the Shh pathway indicated that while the presence of the hydroxyl group in ATL-III was not essential for its activity, the compound lacking it (Atractylenolide I) also displayed efficacy. [] This suggests that modifications at this position might be tolerated without complete loss of activity.
- Butenolide ring: A study on the anti-hallucinatory effects of Atractylenolide III suggests that its butenolide ring (B-C ring) shares structural similarities with serotonin, potentially contributing to its antagonistic activity against serotonin receptors. [] This observation opens avenues for exploring butenolide-related compounds as potential drug candidates.
- Solubility Enhancement: The limited water solubility of ATL-III [] necessitates the development of formulations that improve its solubility and, consequently, its bioavailability. Techniques like the use of co-solvents, cyclodextrin complexation, or nanoparticle encapsulation could be explored.
ANone: Specific SHE regulations were not discussed in the provided research. Information on compliance, risk minimization, and responsible practices should be obtained from relevant regulatory authorities.
ANone: While detailed PK/PD studies were not extensively described, some information regarding its pharmacokinetics is available:
- Absorption and Distribution: Following oral administration of Atractylenolide III in rats, the compound was detected in various tissues, including the lungs, cerebellum, heart, cerebrum, spleen, liver, and kidneys. [] The highest concentrations were found in the lungs, suggesting a potential for pulmonary targeting.
- Metabolism: Research indicates that Atractylenolide III undergoes oxygenation during systemic metabolism, primarily mediated by cytochrome P450 enzymes (CYP450s). [] This metabolic transformation was observed both in vivo and in situ using biomimetic iron-porphyrin complexes.
ANone: Atractylenolide III has demonstrated efficacy in various in vitro and in vivo models:
- Anticancer activity: ATL-III inhibits the growth and induces apoptosis in various cancer cell lines, including colorectal, liver, and gastric cancer cells. [, , ]
- Anti-inflammatory activity: ATL-III suppresses the production of inflammatory cytokines (TNF-α, IL-1β, IL-6) in LPS-stimulated macrophages. []
- Chondrogenic differentiation: ATL-III promotes chondrogenic differentiation in mesenchymal stem cells. []
- Colitis models: ATL-III attenuates inflammation and improves disease severity in experimental colitis models induced by TNBS or DSS. [, ]
- Asthma model: ATL-III reduces airway inflammation and improves lung function in an ovalbumin-induced asthma mouse model. [, ]
- Spinal cord injury: ATL-III improves functional recovery and reduces inflammation after spinal cord injury in rats. []
- Non-alcoholic fatty liver disease (NAFLD): ATL-III ameliorates liver injury, steatosis, and inflammation in a high-fat diet-induced NAFLD mouse model. []
- Muscle wasting: ATL-III protects against muscle wasting in a chronic kidney disease rat model. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


